molecular formula C8H16O2 B13958739 3-Hexene, 1,1-dimethoxy-, (3Z)- CAS No. 55444-65-0

3-Hexene, 1,1-dimethoxy-, (3Z)-

Cat. No.: B13958739
CAS No.: 55444-65-0
M. Wt: 144.21 g/mol
InChI Key: AIFDKYGVVMSLMZ-WAYWQWQTSA-N
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Description

3-Hexene, 1,1-dimethoxy-, (3Z)- is an organic compound with the molecular formula C8H16O2. It is a colorless liquid with a spicy odor and is known for its unique chemical properties. This compound is also referred to as (Z)-3-Hexenal dimethyl acetal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing 3-Hexene, 1,1-dimethoxy-, (3Z)- involves the reaction of (Z)-3-Hexenal with methanol. This reaction typically occurs under acidic conditions . The process can be summarized as follows:

    Reactants: (Z)-3-Hexenal and methanol

    Conditions: Acidic environment

    Products: 3-Hexene, 1,1-dimethoxy-, (3Z)-

Industrial Production Methods

In an industrial setting, the production of 3-Hexene, 1,1-dimethoxy-, (3Z)- follows a similar synthetic route but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Hexene, 1,1-dimethoxy-, (3Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or acids can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Hexene, 1,1-dimethoxy-, (3Z)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexene, 1,1-dimethoxy-, (3Z)- involves its interaction with various molecular targets. The methoxy groups play a crucial role in its reactivity, allowing it to participate in different chemical reactions. The pathways involved include oxidation-reduction and substitution mechanisms, which are facilitated by the presence of the double bond and methoxy groups.

Comparison with Similar Compounds

Similar Compounds

    3-Hexene, 1,1-diethoxy-, (3Z)-: Similar structure but with ethoxy groups instead of methoxy groups.

    3-Hexene, 1,1-dimethoxy-, (3E)-: The (E)-isomer of the compound with different spatial arrangement of substituents.

Uniqueness

3-Hexene, 1,1-dimethoxy-, (3Z)- is unique due to its specific (Z)-configuration, which affects its chemical reactivity and physical properties. The presence of methoxy groups also distinguishes it from other similar compounds, providing it with unique applications in various fields .

Properties

CAS No.

55444-65-0

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(Z)-1,1-dimethoxyhex-3-ene

InChI

InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h5-6,8H,4,7H2,1-3H3/b6-5-

InChI Key

AIFDKYGVVMSLMZ-WAYWQWQTSA-N

Isomeric SMILES

CC/C=C\CC(OC)OC

Canonical SMILES

CCC=CCC(OC)OC

Origin of Product

United States

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